(R)-Enflurane - 22194-22-5

(R)-Enflurane

Catalog Number: EVT-3505272
CAS Number: 22194-22-5
Molecular Formula: C3H2ClF5O
Molecular Weight: 184.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Enflurane is synthesized from various precursors in the laboratory and industrial settings. It belongs to the class of halogenated hydrocarbons and is categorized as a volatile anesthetic. Its classification stems from its chemical structure, which includes multiple fluorine atoms that enhance its anesthetic potency and stability.

Synthesis Analysis

Methods of Synthesis

The synthesis of (R)-enflurane can be achieved through several methods, with free radical reactions being the most common. One notable method involves the reaction of 1,1,2-trifluoroethanol with thionyl chloride followed by treatment with difluoromethyl ether. This process typically requires controlled conditions to ensure the desired stereochemistry is achieved.

Technical Details

  • Reagents Used: Thionyl chloride, difluoromethyl ether, and 1,1,2-trifluoroethanol.
  • Reaction Conditions: The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of intermediates.
  • Yield: The yield can vary based on reaction conditions but typically ranges from 60% to 80%.
Molecular Structure Analysis

Structure

(R)-Enflurane has a complex molecular structure characterized by:

  • Molecular Formula: C3H2ClF5O
  • Molecular Weight: 200.49 g/mol
  • Chirality: The (R) configuration indicates a specific spatial arrangement of atoms around the chiral center.

Data

The three-dimensional structure can be represented using molecular modeling software to visualize its conformation in biological systems.

Chemical Reactions Analysis

Reactions Involving (R)-Enflurane

(R)-Enflurane participates in various chemical reactions typical for halogenated ethers:

  • Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the formation of hydrofluoric acid and other by-products.
  • Decomposition: At high temperatures, (R)-enflurane can decompose into toxic by-products including phosgene.

Technical Details

The stability of (R)-enflurane under different conditions has been studied extensively, revealing that it remains stable at room temperature but may degrade when exposed to strong acids or bases.

Mechanism of Action

Process

The mechanism through which (R)-enflurane exerts its anesthetic effects involves modulation of neurotransmitter release and receptor activity in the central nervous system. It primarily acts on gamma-aminobutyric acid receptors and N-methyl-D-aspartate receptors.

Data

Studies have shown that (R)-enflurane enhances inhibitory neurotransmission while reducing excitatory neurotransmission, leading to sedation and analgesia during surgical procedures.

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 56°C
  • Melting Point: Not applicable as it remains liquid at room temperature.
  • Density: About 1.5 g/cm³

Chemical Properties

  • Solubility: (R)-Enflurane is poorly soluble in water but highly soluble in organic solvents such as ethanol and ether.
  • Stability: Stable under normal conditions but sensitive to light and heat.
Applications

Scientific Uses

(R)-Enflurane is primarily used in clinical settings as an inhalational anesthetic during surgeries. Its applications extend beyond anesthesia; it has been utilized in research settings to study anesthetic mechanisms and effects on various biological systems. Additionally, its stereochemistry has implications for pharmacodynamics and pharmacokinetics, making it a subject of interest in studies focused on chirality in drug action.

Historical Development and Synthesis

Early Synthetic Routes and Structural Optimization of Fluorinated Ethers

The development of enflurane (2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane) emerged from systematic research into fluorinated ethers conducted by Ross Terrell and colleagues at Ohio Medical Products in the 1960s. This work represented a strategic effort to overcome the limitations of earlier anesthetics like chloroform (hepatotoxicity) and diethyl ether (flammability). Terrell's team synthesized and screened 36 halogenated methyl ethyl ethers, with 13 demonstrating promising anesthetic properties in animal models. Enflurane (designated Compound 347 during development) was synthesized through a two-step process beginning with methoxy-1,1,2-trifluoro-2-chloroethane (Compound 22). Initial chlorination introduced a second chlorine atom, followed by halogen exchange using antimony pentachloride (SbCl₅) as a catalyst in the presence of hydrogen fluoride (HF). This reaction replaced chlorine atoms with fluorine at specific positions, yielding the final asymmetric molecule with the formula C₃H₂ClF₅O and a molecular weight of 184.49 g/mol [3] [6].

Structural optimization focused heavily on fluorine content to enhance stability and reduce flammability. Early fluorinated ethers like methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane) demonstrated reduced flammability but suffered from high solubility and consequent prolonged emergence from anesthesia, alongside significant metabolic breakdown (up to 50%) releasing nephrotoxic fluoride ions. Enflurane addressed these issues through strategic fluorine substitution: incorporating five fluorine atoms increased stability while the chlorine atom at the α-carbon (adjacent to the ether oxygen) balanced anesthetic potency with controlled metabolism (~2-5%). Critically, this molecular design achieved non-flammability within clinically useful concentration ranges. The structure-activity relationship (SAR) studies revealed that ethers possessing one hydrogen with at least two halogens (other than fluorine) or two or more hydrogens with at least one bromine or chlorine generally exhibited superior anesthetic profiles. Enflurane exemplifies the former category [1] [6] [8].

Table 1: Key Fluorinated Ether Anesthetics Developed Through Structural Optimization [1] [6] [8]

Chemical Name (Code)Chemical StructureBoiling Point (°C)Key Structural FeaturesDevelopment Era
MethoxyfluraneCH₃OCF₂CHCl₂105Dichlorinated ethyl group, methoxy methyl1960s
Enflurane (Compound 347)CHFClCF₂OCHF₂56.5Chlorinated α-carbon, difluoromethoxy group1968
IsofluraneCF₂ClOCHClCF₃48.5Chlorinated α-carbon, trifluoroethyl group1970s
Sevoflurane(CF₃)₂CHOCH₂F58.6Fluoromethyl ether, hexafluoroisopropyl group1990
DesfluraneCF₃CHFOCHF₂22.8Fluorinated ethyl group, difluoromethyl ether1991

Comparative Pharmacological Evolution Among Halogenated Anesthetics (Halothane, Isoflurane)

Enflurane's introduction in 1972 occurred within a critical period of pharmacological evolution among halogenated anesthetics. Its properties positioned it as a significant advancement over halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), the dominant agent since the late 1950s, and a structural isomer of the subsequently developed isoflurane.

  • Halothane (Halogenated Alkane): Introduced in 1956, halothane offered non-flammability and pleasant induction characteristics. However, its significant shortcomings included:
  • High Metabolism (≈20%): Extensive oxidative metabolism by hepatic cytochrome P450 2E1 (CYP2E1) generated reactive trifluoroacetyl chloride (CF₃COCl) intermediates. These form trifluoroacetyl (TFA) protein adducts, triggering immune-mediated halothane hepatitis in susceptible individuals [3] [5].
  • Sensitization of Myocardium to Catecholamines: Predisposing patients to arrhythmias during surgery.
  • Potent Myocardial Depression: Limiting its use in patients with compromised cardiac function.
  • Enflurane (Halogenated Ether): Developed to mitigate halothane's drawbacks:
  • Lower Metabolism (≈2-5%): While still metabolized via CYP2E1 oxidation at the difluoromethoxy group (-OCHF₂), the primary metabolite is difluoromethoxy-difluoroacetic acid (HOOC-CF₂-O-CHF₂), with fluoride ions (F⁻) and trifluoroacetic acid (TFA) also detected in smaller quantities. The significantly lower metabolic rate compared to halothane drastically reduced the formation of immunogenic TFA-protein adducts and the incidence of immune hepatitis [1] [3] [5].
  • Reduced Arrhythmogenic Potential: Less sensitization of the heart to catecholamines than halothane.
  • Structural Vulnerability: The chlorine atom on the α-carbon (CHFCl-) remained a site for potential dehalogenation and metabolic activation, albeit less pronounced than in halothane. Its stereochemistry (chirality at the α-carbon) was largely unexplored clinically, as it was used as a racemate.
  • Isoflurane (Halogenated Ether & Structural Isomer): Introduced shortly after enflurane (structural isomer: CF₃CHClOCHF₂ vs enflurane CHFClCF₂OCHF₂), isoflurane represented a further refinement:
  • Minimal Metabolism (<0.2%): The α-carbon is part of a -CHF₂ group adjacent to oxygen, making it extremely resistant to oxidative dehalogenation. Its primary metabolite is trifluoroacetic acid (TFA), formed in trace amounts, resulting in negligible TFA-protein adduct formation and virtually no reports of immune hepatitis [1] [3].
  • Chirality: Like enflurane, isoflurane is chiral due to the asymmetric α-carbon. However, its rapid racemization at room temperature prevented the isolation of stable enantiomers for clinical evaluation until specialized low-temperature techniques were developed much later [8]. Enflurane's chirality was similarly unexplored clinically.

Table 2: Comparative Pharmacology of Key Halogenated Inhalational Anesthetics [1] [3] [5]

PropertyHalothaneEnfluraneIsoflurane
Chemical ClassHalogenated AlkaneHalogenated EtherHalogenated Ether
Molecular Weight (g/mol)197.4184.5184.5
Boiling Point (°C)50.256.548.5
Blood:Gas Partition Coefficient2.41.91.4
MAC (vol % in O₂)0.751.681.15
Metabolism (%)~20%~2-5%<0.2%
Primary Metabolic PathwayCYP2E1 Oxidation (C-H bond)CYP2E1 Oxidation (O-CHF₂)CYP2E1 Oxidation (O-CHF₂)
Key Reactive MetaboliteTrifluoroacetyl Chloride (CF₃COCl)Difluoromethoxy-difluoroacetic acid, TFA (minor)Trifluoroacetic Acid (TFA, trace)
TFA-Protein Adduct FormationHighLow-ModerateNegligible
Reported Immune HepatitisYes (1:35,000)Rare (1:800,000+)Extremely Rare
ChiralityNoYes (α-carbon, Racemate)Yes (α-carbon, Racemate, racemizes)

Structural and Metabolic Comparison: The crucial pharmacological evolution from halothane to enflurane to isoflurane centered on optimizing metabolic stability to minimize bioactivation and toxicity. Halothane's structure, featuring a hydrogen-bearing carbon susceptible to oxidation (CHBrCl-CF₃), facilitated significant TFA-adduct formation. Enflurane moved the vulnerable hydrogen to the ether methyl group (-OCHF₂ → oxidized to -OCF₂H/acid), reducing overall metabolism and TFA-adduct formation compared to halothane, but the α-carbon chlorine (CHFCl-) remained a potential, albeit minor, liability. Isoflurane's structure shielded the vulnerable α-carbon within a -CHCl- group flanked by two trifluoromethyl groups (-CF₃), rendering it almost inert metabolically. This progressive structural optimization significantly improved the safety profile regarding organ toxicity, particularly immune-mediated hepatitis [1] [3] [5]. Chirality: Neither enflurane nor isoflurane underwent significant clinical development or evaluation as single enantiomers. While their chirality was recognized, the rapid racemization of isoflurane and the lack of clear enantioselective effects identified for enflurane in early studies meant the racemate remained the clinical standard until these agents were largely superseded by sevoflurane and desflurane [8].

Figure: Comparative Metabolic Pathways of Halothane, Enflurane, and Isoflurane via CYP2E1 [1] [3] [5]

Halothane (CF₃CHBrCl)│└─→[CYP2E1 Oxidation] → CF₃COCl (Trifluoroacetyl Chloride) → Binds Liver Proteins → TFA-Adducts → Immune Response → HepatitisEnflurane (CHFClCF₂OCHF₂)│└─→[CYP2E1 Oxidation] → CHFClCF₂OCF₂H → Hydrolysis → CHFClCF₂OH + F⁻ → Unstable│└─→ Further Oxidation → HOOC-CF₂-O-CHF₂ (Difluoromethoxy-difluoroacetic acid)└─→ Minor Pathway → TFA (Trifluoroacetic Acid, minor TFA-Adducts possible)Isoflurane (CF₃CHClOCHF₂)│└─→[CYP2E1 Oxidation] → CF₃CHClOCF₂H → Hydrolysis → CF₃CHClOH + F⁻ → Unstable → Defluorination└─→ Minor Pathway → TFA (Trifluoroacetic Acid, negligible adducts)

Properties

CAS Number

22194-22-5

Product Name

(R)-Enflurane

IUPAC Name

(2R)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane

Molecular Formula

C3H2ClF5O

Molecular Weight

184.49 g/mol

InChI

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m0/s1

InChI Key

JPGQOUSTVILISH-SFOWXEAESA-N

SMILES

C(C(OC(F)F)(F)F)(F)Cl

Canonical SMILES

C(C(OC(F)F)(F)F)(F)Cl

Isomeric SMILES

[C@@H](C(OC(F)F)(F)F)(F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.